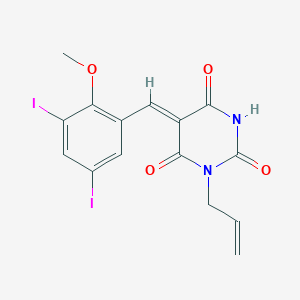![molecular formula C25H27N3O3S B301726 5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301726.png)
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTP is a thiazolidinedione derivative and is synthesized using various methods.
Mécanisme D'action
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which is believed to contribute to the development of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP induces Parkinson's disease-like symptoms in animal models, including the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein. MPTP also leads to the formation of Lewy bodies, which are characteristic of Parkinson's disease. Additionally, MPTP has been shown to induce neuroinflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I and can induce Parkinson's disease-like symptoms in animal models. Additionally, MPTP is relatively easy to synthesize and purify. However, MPTP also has some limitations. It is highly toxic and must be handled with care. Additionally, the induction of Parkinson's disease-like symptoms in animal models using MPTP may not fully replicate the disease in humans.
Orientations Futures
There are several future directions for the use of MPTP in scientific research. One direction is the development of new therapeutic strategies for Parkinson's disease. MPTP has been used to identify potential drug targets for the disease, and further research may lead to the development of new treatments. Additionally, MPTP may be used to study the role of mitochondria in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new animal models using MPTP may lead to a better understanding of the disease and the development of new treatments.
Méthodes De Synthèse
MPTP can be synthesized using various methods. The most common method involves the reaction of 2-aminothiophenol with 4-morpholinobenzaldehyde in the presence of acetic acid. The resulting product is then reacted with 2-phenylimino-3-(tetrahydro-2-furanylmethyl)thiazolidin-4-one in the presence of acetic acid and refluxed for several hours. The final product is purified using column chromatography to obtain pure MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the mechanism of action of Parkinson's disease and to develop new therapeutic strategies for the disease. Additionally, MPTP has been used as a tool to study the role of mitochondria in various diseases, including Alzheimer's disease and Huntington's disease.
Propriétés
Nom du produit |
5-[4-(4-Morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C25H27N3O3S |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
(5Z)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N3O3S/c29-24-23(17-19-8-10-21(11-9-19)27-12-15-30-16-13-27)32-25(26-20-5-2-1-3-6-20)28(24)18-22-7-4-14-31-22/h1-3,5-6,8-11,17,22H,4,7,12-16,18H2/b23-17-,26-25? |
Clé InChI |
WLPQUXWWPXYFKN-CMEWOCMCSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/SC2=NC5=CC=CC=C5 |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=NC5=CC=CC=C5 |
SMILES canonique |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)SC2=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301659.png)
![N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)
![N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301664.png)
![N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301665.png)